5-Chloro-2-methylpyridine 1-Oxide

Beschreibung

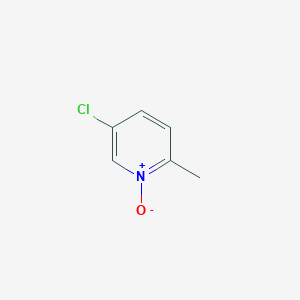

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQMZTXMCAPZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)Cl)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-2-methylpyridine 1-Oxide CAS 54366-45-1 chemical properties

An In-depth Technical Guide to Chloro-Methylpyridine 1-Oxides: Properties, Synthesis, and Applications of 5-Chloro-2-methylpyridine 1-Oxide and Its Isomers

Abstract

Substituted pyridine N-oxides are a cornerstone class of heterocyclic compounds, serving as versatile intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials. Their unique electronic properties, stemming from the N-oxide functional group, unlock reaction pathways that are inaccessible for the parent pyridines. This guide provides a comprehensive technical overview of 5-Chloro-2-methylpyridine 1-Oxide (CAS 54366-45-1), a key building block in medicinal chemistry. Due to significant overlap and frequent ambiguity in literature and commercial listings, this document also clarifies its relationship with the closely related and more frequently documented isomer, 2-Chloro-5-methylpyridine 1-Oxide. We will delve into the physicochemical properties, synthesis protocols, reactivity, and critical applications of this scaffold, offering field-proven insights for researchers, chemists, and drug development professionals.

Nomenclature and Structural Identification: A Landscape of Isomers

A significant challenge in working with chloro-methylpyridine 1-oxides is the precise identification of the correct positional isomer. The user-specified CAS number 54366-45-1 for 5-Chloro-2-methylpyridine 1-Oxide is sparsely documented. Commercial and research databases more commonly associate this name with CAS 52313-58-3, and its isomer, 2-Chloro-5-methylpyridine 1-Oxide, with CAS 20173-49-3. For the sake of scientific integrity and clarity, it is crucial to distinguish between these structures.

The table below consolidates the identifiers for these key isomers to aid researchers in accurate sourcing and reporting.

| Property | 5-Chloro-2-methylpyridine 1-Oxide | 2-Chloro-5-methylpyridine 1-Oxide |

| Structure | ||

| CAS Number | 54366-45-1 (User specified); 52313-58-3 (Commonly listed)[1][2] | 20173-49-3[3][4] |

| IUPAC Name | 5-chloro-2-methylpyridine 1-oxide[1] | 2-chloro-5-methyl-1-oxidopyridin-1-ium[3] |

| Synonyms | 5-chloro-2-picoline N-oxide | 6-Chloro-3-picoline 1-oxide, 2-Chloro-5-methylpyridine N-oxide[3] |

| Molecular Formula | C₆H₆ClNO[1] | C₆H₆ClNO[5][6] |

| InChI Key | BFQMZTXMCAPZAK-UHFFFAOYSA-N[2] | NYFBABAQZJZFED-UHFFFAOYSA-N[3][6] |

| SMILES | CC1=CC=C(Cl)C=[N+]1[O-][1] | CC1=C[O-][3] |

Physicochemical Properties

The physicochemical characteristics of a starting material are critical for reaction planning, purification, and formulation. While specific data for CAS 54366-45-1 is limited, the properties for the isomeric scaffold are well-documented.

| Property | Value | Source(s) |

| Molecular Weight | 143.57 g/mol | [1][2][3] |

| Physical Form | Solid[2] | [2] |

| Boiling Point | 320.17 °C at 760 mmHg (Data for 2-chloro isomer) | [4][5][7] |

| Density | 1.23 g/cm³ (Data for 2-chloro isomer) | [4][5][7] |

| Flash Point | 147.43 °C (Data for 2-chloro isomer) | [4][5][7] |

| Storage Conditions | Store in a refrigerator, in a dry, cool, and well-ventilated place. | [2][8] |

| Purity (Commercial) | Typically available at 95% - 98% purity. | [1][2][6] |

Synthesis and Manufacturing

The synthesis of chloro-methylpyridine N-oxides generally follows a two-step logic: N-oxidation of the parent methylpyridine, followed by a chlorination reaction. The N-oxide group is crucial as it activates the pyridine ring for subsequent electrophilic and nucleophilic substitutions, while also directing the position of incoming substituents.

A prevalent method for converting the N-oxide to the 2-chloro derivative involves reaction with phosphorus oxychloride (POCl₃).[9][10] This is a robust and scalable process widely cited in patent literature.

Protocol: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine 1-Oxide

This protocol is adapted from established industrial methods and serves as a representative example for the synthesis of this class of compounds.[9][10]

Causality: The choice of POCl₃ as the chlorinating agent is driven by its efficacy in converting pyridine N-oxides to 2-chloropyridines. The reaction proceeds through a Vilsmeier-Haack-like intermediate. The addition of a tertiary amine base is critical to neutralize the HCl generated during the reaction, preventing unwanted side reactions and improving yield. Dichloromethane is an excellent solvent as it is relatively inert and allows for easy temperature control.

Step-by-Step Methodology:

-

Reactor Setup: Charge a 2-L jacketed glass reactor, equipped with a mechanical stirrer, thermometer, and addition funnels, with 3-methylpyridine 1-oxide (0.35 mol) and dichloromethane (560 mL).

-

Initial Cooling: Cool the mixture to between 0-5°C using a circulating chiller.

-

Reagent Preparation: Prepare two separate solutions:

-

Solution A: Phosphorus oxychloride (0.7 mol) in dichloromethane (70 mL).

-

Solution B: A suitable amine base, such as diisopropylethylamine (0.7 mol), in dichloromethane (70 mL).[9]

-

-

Initial Charge: Add 10% of Solution A to the cooled reactor while maintaining the temperature at 0-5°C.

-

Co-current Addition: Add the remaining portions of Solution A and Solution B to the reactor simultaneously (co-currently) via separate addition funnels over a 3-hour period. Crucially, maintain the internal temperature at 0-5°C throughout the addition.

-

Reaction & Quenching: After the addition is complete, allow the mixture to stir for an additional 2-3 hours at the same temperature. The reaction is then carefully quenched by the slow addition of water.

-

Neutralization & Workup: The mixture is neutralized to a pH of ~5-6 with a 20% NaOH solution, keeping the temperature below 35°C.[9]

-

Isolation: The product, 2-chloro-5-methylpyridine, is typically recovered from the organic phase. Further purification can be achieved via distillation or steam distillation to yield the final product.[9][10]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-chloro-5-methylpyridine.

Chemical Reactivity and Applications

5-Chloro-2-methylpyridine 1-Oxide is not merely a final product but a versatile intermediate. Its value lies in the distinct reactivity imparted by its functional groups.

-

The N-Oxide Group: This group is electron-donating through resonance but electron-withdrawing through induction. It activates the C2 and C4 positions for nucleophilic attack, a reactivity pattern opposite to that of standard pyridine.

-

The Chlorine Atom: The chloro group at the 5-position serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The presence of chlorine atoms in drug molecules can significantly enhance membrane permeability, binding affinity, and metabolic stability, an effect sometimes referred to as the "magic chloro" effect.[11]

-

The Methyl Group: The methyl group can be a site for further functionalization, such as radical halogenation to form a chloromethyl group, which is itself a potent electrophile for introducing the pyridine scaffold into other molecules.[12][13]

This combination of functional groups makes the scaffold a valuable building block for creating complex molecular architectures, particularly in the development of bioactive compounds.[13][14] It is frequently used as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[5][14]

Role in Drug Discovery Workflow

Caption: Role as a scaffold in combinatorial chemistry for drug discovery.

For instance, related pyridone structures derived from such intermediates have been pivotal in the discovery of agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes treatment.[15]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 5-Chloro-2-methylpyridine 1-Oxide is essential for laboratory safety.

Hazard Identification:

-

GHS Signal Word: Warning[2]

-

Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][16]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][18]

Storage and Incompatibility:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, refrigeration is recommended.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][18]

References

-

LookChem. (n.d.). Cas 20173-49-3, PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. Retrieved from [Link]

-

Chemsrc.com. (2025, February 5). 2-CHLORO-5-METHYLPYRIDINE 1-OXIDE Price from Supplier. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylpyridine. Retrieved from [Link]

- Gajeles, G., et al. (2020).

- EPA. (n.d.). Pindone Properties.

-

Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-1-ium-1-olate. Retrieved from [Link]

- DeMarco, A. M., et al. (2017). Process for making 2-chloro-5-methylpyridine. (U.S. Patent No. US20170008846A1). Google Patents.

- Dissertation. (n.d.).

-

Chemsrc. (2025, August 25). 2-CHLORO-5-METHYLPYRIDINE 1-OXIDE. Retrieved from [Link]

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

- Bayer AG. (1997). Method for preparing 2-chloro-5-methylpyridine. (Korean Patent No. KR970008315B1). Google Patents.

-

Onoue, S., et al. (2016). Physicochemical and Pharmacokinetic Characterization of Amorphous Solid Dispersion of Meloxicam with Enhanced Dissolution Property and Storage Stability. Pharmaceutical Research, 33(1), 196-206. Retrieved from [Link]

-

Das, R., & Roy, K. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(28), 19331-19346. Retrieved from [Link]

-

NIST. (n.d.). 5-Acetyl-2-methylpyridine. NIST WebBook. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,2-O-[(1S)-2,2,2-Trichloroethylidene]-α-D-glucofuranose. Retrieved from [Link]

-

IndiaMART. (n.d.). 2 Chloro 5 Methylpyridine 1 Oxide. Retrieved from [Link]

-

Narkhede, H. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). CID 57436635. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-methylpyridine 1-Oxide 95% | CAS: 52313-58-3 | AChemBlock [achemblock.com]

- 2. 5-Chloro-2-methylpyridine 1-Oxide | 52313-58-3 [sigmaaldrich.com]

- 3. 2-Chloro-5-methylpyridin-1-ium-1-olate | C6H6ClNO | CID 13431623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-5-METHYLPYRIDINE 1-OXIDE | CAS#:20173-49-3 | Chemsrc [chemsrc.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-Chloro-5-methylpyridine 1-oxide | CymitQuimica [cymitquimica.com]

- 7. 2-CHLORO-5-METHYLPYRIDINE 1-OXIDE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 10. KR970008315B1 - Method for preparing 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 11. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. indiamart.com [indiamart.com]

- 15. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Stability of 5-Chloro-2-methylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-methylpyridine 1-Oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. By synthesizing theoretical insights with experimental data from analogous structures, this document offers a detailed exploration of its molecular architecture, electronic properties, and stability profile.

Introduction: A Versatile Heterocyclic Building Block

5-Chloro-2-methylpyridine 1-Oxide, with the chemical formula C₆H₆ClNO, belongs to the class of pyridine N-oxides.[1][2] These compounds are characterized by a dative bond between the nitrogen atom of the pyridine ring and an oxygen atom.[3] This N-O bond significantly alters the electronic properties of the aromatic ring, making pyridine N-oxides valuable intermediates in organic synthesis.[3][4] Specifically, they exhibit enhanced reactivity as both nucleophiles and electrophiles compared to their parent pyridines.[3] The presence of the chloro and methyl substituents on the pyridine ring of 5-Chloro-2-methylpyridine 1-Oxide further modulates its reactivity and potential applications, particularly as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1]

Key Identifiers:

| Identifier | Value |

| CAS Number | 20173-49-3[1][2] |

| Molecular Formula | C₆H₆ClNO[1][2] |

| Molecular Weight | 143.57 g/mol [2] |

| Synonyms | 2-Chloro-5-methylpyridine N-oxide, 2-chloro-5-methyl-1-oxidopyridin-1-ium[1][2] |

Molecular Structure and Electronic Properties

The N-O Bond: A Key Functional Moiety

The N-O bond in pyridine N-oxides is a central feature influencing the molecule's properties. Computational studies on pyridine N-oxide reveal an N-O bond length of approximately 1.271 Å (B3LYP/cc-pVTZ).[5] This bond is shorter and stronger than the N-O bond in aliphatic amine N-oxides like trimethylamine N-oxide, indicating a significant degree of double bond character and resonance stabilization within the aromatic system.[3][6] The N-O bond dissociation enthalpy for pyridine N-oxide is calculated to be around 10-14 kcal/mol higher than that of trimethylamine N-oxide, further highlighting its enhanced stability.[6]

Influence of Substituents on Molecular Geometry and Electronics

The chloro and methyl groups at the C5 and C2 positions, respectively, are expected to induce subtle but significant changes in the geometry and electronic distribution of the pyridine N-oxide ring.

-

Electron-Withdrawing Chloro Group: The chlorine atom at the C5 position acts as an electron-withdrawing group through induction, which can influence the overall electron density of the ring and the properties of the N-O bond.

-

Electron-Donating Methyl Group: Conversely, the methyl group at the C2 position is electron-donating, which can partially counteract the effect of the chloro group.

Quantum chemical calculations on various substituted pyridine N-oxides have shown that electron-withdrawing substituents tend to slightly shorten the N-O bond, while electron-donating groups have the opposite effect.[5] Therefore, in 5-Chloro-2-methylpyridine 1-Oxide, a complex electronic balance is established, which will ultimately dictate its reactivity in chemical transformations.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of 5-Chloro-2-methylpyridine 1-Oxide. While a complete set of spectra for this specific compound is not published, data from analogous compounds provide a strong basis for predicting its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. Based on data for 2-chloropyridine N-oxide and 2-methylpyridine N-oxide, the aromatic protons will likely appear in the range of 7.0-8.5 ppm.[7][8] The methyl protons are expected to be a singlet at around 2.5 ppm.[7][8]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atoms of the pyridine ring typically resonate between 120 and 150 ppm.[7][8] The carbon attached to the chlorine atom will be influenced by its electronegativity, and the methyl carbon will appear at a higher field (around 17-20 ppm).[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-2-methylpyridine 1-Oxide will be characterized by several key absorption bands. The most prominent will be the N-O stretching vibration, which for pyridine N-oxides, typically appears in the region of 1200-1300 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents. Aromatic C-H and C=C/C=N stretching vibrations will also be present in their characteristic regions.

UV-Vis Spectroscopy

The electronic transitions of the pyridine N-oxide system will give rise to absorption bands in the UV-Vis spectrum. Pyridine N-oxide itself exhibits strong absorptions in the ultraviolet region. The presence of the chloro and methyl substituents will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) depending on their electronic effects.

Synthesis of 5-Chloro-2-methylpyridine 1-Oxide

The synthesis of 5-Chloro-2-methylpyridine 1-Oxide can be achieved through a two-step process starting from 3-methylpyridine.

Diagram: Synthetic Pathway

Caption: Synthetic route to 5-Chloro-2-methylpyridine 1-Oxide.

Step 1: Chlorination of 3-Methylpyridine

The first step involves the chlorination of 3-methylpyridine to yield 2-chloro-5-methylpyridine. This reaction is often challenging due to issues with regioselectivity.[9] However, various methods have been developed to achieve this transformation. One common approach involves the reaction of 3-methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[9]

Experimental Protocol: Chlorination (Illustrative)

-

N-Oxidation of 3-Methylpyridine: 3-Methylpyridine is first oxidized to 3-methylpyridine N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.[4]

-

Chlorination: The resulting 3-methylpyridine N-oxide is then reacted with a chlorinating agent like POCl₃, often in the presence of a base, to yield a mixture of chlorinated isomers, from which 2-chloro-5-methylpyridine can be isolated.[9]

Step 2: N-Oxidation of 2-Chloro-5-methylpyridine

The second step is the N-oxidation of 2-chloro-5-methylpyridine to the target molecule, 5-Chloro-2-methylpyridine 1-Oxide. This is a common transformation for pyridine derivatives.[4]

Experimental Protocol: N-Oxidation

-

Dissolution: Dissolve 2-chloro-5-methylpyridine in a suitable solvent, such as glacial acetic acid.

-

Addition of Oxidant: Slowly add an oxidizing agent, typically 30% hydrogen peroxide, to the solution while maintaining a controlled temperature.[4]

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized, and the product is extracted with an organic solvent. The crude product is then purified, for example, by column chromatography or recrystallization.

Stability and Degradation

The stability of 5-Chloro-2-methylpyridine 1-Oxide is a critical factor for its storage, handling, and application.

Thermal Stability

Studies on the thermal decomposition of 2-methylpyridine N-oxide indicate that it decomposes at elevated temperatures (above 200°C).[10] The decomposition can be accelerated by the presence of catalysts.[10] It is anticipated that 5-Chloro-2-methylpyridine 1-Oxide will exhibit similar thermal behavior, although the presence of the chloro substituent may influence its decomposition profile. As a general precaution, it should be stored in a cool, dry place away from heat sources.

Chemical Stability and Reactivity

Pyridine N-oxides are generally stable compounds but can undergo deoxygenation reactions in the presence of reducing agents.[4] The N-O bond can also participate in various chemical transformations, including reactions with electrophiles and nucleophiles. The halogen atom at the C2 position makes the molecule susceptible to nucleophilic substitution reactions.[11][12]

Diagram: Reactivity Overview

Caption: Key reaction pathways for 5-Chloro-2-methylpyridine 1-Oxide.

Conclusion

5-Chloro-2-methylpyridine 1-Oxide is a heterocyclic compound with significant potential as a synthetic intermediate. Its molecular structure, characterized by the influential N-O bond and the electronic interplay of the chloro and methyl substituents, dictates its chemical behavior. While a complete experimental dataset for this specific molecule is not yet available, a comprehensive understanding of its properties can be constructed through the analysis of analogous compounds and computational studies. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule, highlighting its key structural features, synthetic accessibility, and stability considerations. Further experimental investigation is warranted to fully elucidate the properties of this promising compound.

References

-

Acree, W.E., Jr.; Pilcher, G.P.; Ribeiro da Silva, M.D.M.C. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3695. [Link]

-

Tarasov, A. V., et al. (2016). Substituent effect on the properties of pyridine-N-oxides. Russian Journal of General Chemistry, 86(3), 635-642. [Link]

-

Chen, G., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(13), 3258-3261. [Link]

-

(No author given). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Request PDF. [Link]

-

(No author given). Nucleophilic regioselective meta-halogenation and -sulfuration of pyridine N-oxides. Request PDF. [Link]

-

Chen, G., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed, 26186306. [Link]

-

Acree, W.E., Jr.; Pilcher, G.P.; Ribeiro da Silva, M.D.M.C. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. PubMed, 32823617. [Link]

-

Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information - The Royal Society of Chemistry. [Link]

-

(No author given). Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. ChemRxiv. [Link]

- Johnston, H. (1986). Preparation of 2-chloro-5-methylpyridine.

-

Wosylus, A., et al. (2023). Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes. RSC Publishing. [Link]

-

(No author given). Supporting Information. Rsc.org. [Link]

- Johnston, H. (1984). Preparation of 2-chloro-5-methylpyridine.

-

Al-Awadi, N. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

-

Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]

-

(No author given). 5-Chloro-2-methylpyridine. PubChem. [Link]

- Muth, C. L. (2017). Process for making 2-chloro-5-methylpyridine.

-

(No author given). Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. lookchem. [Link]

-

(No author given). 2-Chloro-5-methylpyridin-1-ium-1-olate. PubChem. [Link]

-

(No author given). 2-CHLORO-5-METHYLPYRIDINE 1-OXIDE. Chemsrc. [Link]

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

-

Véchot, L. N., et al. (2016). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

-

(No author given). Pyridine, 2-methyl-. NIST WebBook. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Chloro-5-methylpyridin-1-ium-1-olate | C6H6ClNO | CID 13431623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-methylpyridine 1-Oxide in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 5-Chloro-2-methylpyridine 1-Oxide and Its Solubility

5-Chloro-2-methylpyridine 1-Oxide is a substituted pyridine N-oxide derivative. Such compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of the N-oxide functional group and the chloro- and methyl- substituents significantly influences the molecule's physicochemical properties, including its solubility.

A thorough understanding of the solubility of 5-Chloro-2-methylpyridine 1-Oxide in various organic solvents is paramount for several key aspects of its application:

-

Process Development and Optimization: Rational solvent selection for synthesis, purification, and crystallization is crucial for maximizing yield, ensuring purity, and developing cost-effective and scalable processes.

-

Formulation and Drug Delivery: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediate in different excipients and solvent systems directly impacts its bioavailability and the design of the final dosage form.

-

Predictive Modeling: Experimental solubility data is the foundation for developing and validating thermodynamic models that can predict solubility in other solvent systems and at different temperatures, thereby reducing the need for extensive experimentation.

This guide will provide the necessary protocols and theoretical background to enable researchers to systematically investigate the solubility of 5-Chloro-2-methylpyridine 1-Oxide.

Physicochemical Properties of 5-Chloro-2-methylpyridine 1-Oxide

A foundational understanding of the physicochemical properties of 5-Chloro-2-methylpyridine 1-Oxide is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C6H6ClNO | |

| Molecular Weight | 143.57 g/mol | |

| Boiling Point | 320.166 °C at 760 mmHg | |

| Density | 1.229 g/cm³ | |

| LogP | 2.07690 |

These properties suggest a molecule with moderate polarity, which will influence its interaction with different organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the gravimetric method for determining the solubility of 5-Chloro-2-methylpyridine 1-Oxide. This method is chosen for its reliability and straightforwardness.

Materials and Equipment

-

5-Chloro-2-methylpyridine 1-Oxide (analytical grade)

-

Selected organic solvents (HPLC

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-2-methylpyridine 1-Oxide

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-methylpyridine 1-Oxide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of NMR spectroscopy as applied to this specific heterocyclic compound. We will explore the influence of the molecule's electronic structure on its spectral features, offering a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities.

Introduction: The Significance of 5-Chloro-2-methylpyridine 1-Oxide and the Role of NMR

5-Chloro-2-methylpyridine 1-Oxide is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The introduction of a chloro group, a methyl group, and an N-oxide functionality to the pyridine ring creates a unique electronic environment that influences its reactivity and potential applications. A thorough understanding of its molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.

This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of 5-Chloro-2-methylpyridine 1-Oxide, offering insights into how the interplay of the substituents and the N-oxide group dictates the observed spectral data.

The Molecular Structure and its Influence on the NMR Spectra

The structure of 5-Chloro-2-methylpyridine 1-Oxide, with the IUPAC numbering convention, is shown below. The pyridine ring's aromaticity is perturbed by the electron-withdrawing chloro group at the 5-position and the electron-donating methyl group at the 2-position. The N-oxide group further modifies the electronic distribution within the ring, generally increasing the electron density at the ortho (2- and 6-) and para (4-) positions.

// Nodes for atoms N [label="N+", pos="0,1.2!"]; O [label="O-", pos="0,2.4!"]; C2 [label="C2", pos="-1.1,0.6!"]; C3 [label="C3", pos="-1.1,-0.6!"]; C4 [label="C4", pos="0,-1.2!"]; C5 [label="C5", pos="1.1,-0.6!"]; C6 [label="C6", pos="1.1,0.6!"]; CH3 [label="CH3", pos="-2.2,1.2!"]; Cl [label="Cl", pos="2.2,-1.2!"]; H3 [label="H3", pos="-2.0,-1.2!"]; H4 [label="H4", pos="0,-2.2!"]; H6 [label="H6", pos="2.0,1.2!"];

// Edges for bonds N -- O; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N; N -- C2; C2 -- CH3; C5 -- Cl; C3 -- H3; C4 -- H4; C6 -- H6;

} केंदroid Figure 1: Molecular Structure of 5-Chloro-2-methylpyridine 1-Oxide.

¹H NMR Spectral Analysis

The proton NMR spectrum of 5-Chloro-2-methylpyridine 1-Oxide is expected to exhibit signals for the three aromatic protons and the three methyl protons. The chemical shifts and multiplicities of these signals are dictated by the electronic effects of the substituents and the spin-spin coupling between adjacent protons.

Predicted ¹H NMR Data

Based on a Chinese patent, the experimental ¹H NMR data for 5-Chloro-2-methylpyridine 1-Oxide in CDCl₃ are as follows.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.29 | Singlet (s) | - |

| H-4 | 7.39 | Doublet (d) | 8.3 |

| H-3 | 7.11 | Doublet of Doublets (dd) | 8.3, 1.4 |

| -CH₃ | 2.31 | Singlet (s) | - |

Interpretation of the ¹H NMR Spectrum

-

H-6 (δ 8.29, s): The proton at the 6-position is the most deshielded of the aromatic protons. This is due to its proximity to the positively charged nitrogen of the N-oxide group. The signal appears as a singlet because it has no adjacent protons to couple with (a very small long-range coupling to H-4 might be present but is often not resolved).

-

H-4 (δ 7.39, d): The proton at the 4-position is shielded relative to H-6. Its signal is split into a doublet by the adjacent H-3 proton, with a typical ortho-coupling constant of approximately 8.3 Hz.

-

H-3 (δ 7.11, dd): The proton at the 3-position is the most shielded of the aromatic protons. Its signal appears as a doublet of doublets due to coupling with the adjacent H-4 proton (ortho-coupling, J ≈ 8.3 Hz) and a smaller long-range coupling with the H-6 proton (meta-coupling, J ≈ 1.4 Hz).

-

-CH₃ (δ 2.31, s): The methyl protons give rise to a singlet in the upfield region of the spectrum, which is characteristic of methyl groups attached to an aromatic ring. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 5-Chloro-2-methylpyridine 1-Oxide is expected to show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methyl group. The chemical shifts are influenced by the electronegativity of the substituents and the overall electron distribution in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 124 - 128 |

| C-4 | 126 - 130 |

| C-5 | 130 - 134 |

| C-6 | 138 - 142 |

| -CH₃ | 17 - 20 |

Interpretation of the ¹³C NMR Spectrum

-

C-2 (δ 148 - 152): This carbon, bonded to the methyl group and adjacent to the N-oxide, is expected to be significantly deshielded. The N-oxide group has a strong influence on the chemical shift of the C-2 carbon.

-

C-6 (δ 138 - 142): The C-6 carbon, adjacent to the N-oxide, is also deshielded, though generally to a lesser extent than C-2 in substituted pyridine N-oxides.

-

C-5 (δ 130 - 134): The carbon bearing the chloro substituent (ipso-carbon) will have its chemical shift influenced by the electronegativity and electronic effects of chlorine.

-

C-4 (δ 126 - 130): The chemical shift of C-4 is influenced by its para-relationship to the N-oxide and meta-relationship to the methyl and chloro groups.

-

C-3 (δ 124 - 128): C-3 is expected to be the most shielded of the ring carbons, being influenced by its ortho-relationship to the methyl group and meta-relationship to the N-oxide and chloro group.

-

-CH₃ (δ 17 - 20): The methyl carbon signal is expected in the typical upfield region for alkyl groups attached to an aromatic system.

Experimental Protocol for NMR Analysis

The following provides a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 5-Chloro-2-methylpyridine 1-Oxide.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that provides good solubility for the sample. Chloroform-d (CDCl₃) is a common and appropriate choice for this compound.

-

Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio.

-

Sample Transfer: After dissolving the sample in a clean vial, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Conclusion

This in-depth guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-2-methylpyridine 1-Oxide. By combining reported experimental data with predictions based on established principles and analogous compounds, a comprehensive interpretation of the spectral features has been presented. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data for this and similar compounds. A thorough understanding of the NMR spectra is fundamental to confirming the identity and purity of 5-Chloro-2-methylpyridine 1-Oxide, which is crucial for its application in research and development.

References

-

Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]

- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google P

Sources

Comprehensive Safety & Handling Architecture for Pyridine N-Oxides

Executive Summary: The Dual Nature of N-Oxides

Pyridine N-oxides are Janus-faced molecules in drug discovery.[1] Synthetically, they are potent activation groups, rendering the C2 and C4 positions of the pyridine ring susceptible to nucleophilic attack (the Boekelheide rearrangement and oxidative functionalization). However, this same electronic activation—driven by the weak N–O dipole—creates a unique hazard profile.[1] They are not merely "irritants"; they are energetic precursors capable of autocatalytic decomposition under specific thermal and catalytic conditions.

This guide moves beyond the standard GHS pictograms to address the mechanistic safety requirements for handling these compounds in research and scale-up environments.

Chemical Nature & Hazard Dynamics

The Electronic Hazard

The safety profile of pyridine N-oxide (CAS: 694-59-7) is dictated by its resonance structures.[1] The oxygen atom donates electron density into the ring (activating it), but the N–O bond itself is relatively weak (~220 kJ/mol) compared to a standard C–O bond.[1]

Core Hazards:

-

Thermal Instability: The N–O bond is thermodynamically poised to release oxygen or rearrange violently at elevated temperatures.[1]

-

Hygroscopicity: The polar N–O bond avidly absorbs atmospheric moisture.[1] While water reduces immediate explosion risk, it alters stoichiometry, leading to overdosing of reagents in subsequent steps—a common cause of runaway reactions.[1]

-

Shock Sensitivity (Derivative Specific): While parent pyridine N-oxide is stable to shock, nitro-substituted pyridine N-oxides (e.g., 4-nitropyridine N-oxide) must be treated as potential explosives.[1]

GHS Classification & Quantitative Data

Data derived from ECHA Registration Dossier and Sigma-Aldrich SDS.

| Hazard Class | Category | H-Code | Description |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed (LD50 Rat: ~1000–2000 mg/kg).[1] |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3] |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exp. | Cat 3 | H335 | May cause respiratory irritation.[1][3] |

Thermal Stability & Energetic Profile (The Hidden Risk)

Critical Insight for Process Chemists: The onset temperature of decomposition (

Decomposition Mechanics

Research indicates that while pure pyridine N-oxide decomposes slowly >200°C, the presence of transition metals (Fe, Cu, Mn) can lower

-

Mechanism: Homolytic cleavage of the N–O bond releases atomic oxygen/radicals, which then attack the solvent or the pyridine ring itself.[1]

-

Gas Generation: Decomposition releases non-condensable gases (

,

The Safety Decision Matrix (DSC/ARC)

Before scaling any reaction involving >10g of a new pyridine N-oxide derivative, follow this decision logic.

Caption: Thermal stability assessment workflow. TMRad = Time to Maximum Rate under adiabatic conditions.

Toxicological Landscape

While often used as drug metabolites, N-oxides possess specific toxicological risks that differ from their parent pyridines.

-

Genotoxicity:

-

Parent pyridine is generally non-mutagenic.[1]

-

N-oxide specific: Some N-oxides are metabolized back to pyridines via liver reductases, but others can act as direct alkylating agents if leaving groups (like -Cl or -NO2) are present at the 4-position.[1]

-

Ames Test Validity: Standard Salmonella strains (TA98, TA100) are effective.[1] Recent data suggests some dimethyl derivatives may even exhibit antimutagenic properties, but all unknown N-oxides should be treated as potential mutagens until tested.[1]

-

-

Metabolic Fate:

-

In vivo, N-oxides are highly water-soluble and rapidly excreted, but they can undergo "metabolic switching," altering the toxicity profile of the parent drug.[1]

-

Operational Handling & Storage Protocols

Storage Architecture

-

Atmosphere: Store under inert gas (Nitrogen/Argon).[1] Reason: Prevents moisture absorption which deactivates the compound and complicates molecular weight calculations.[1]

-

Temperature: Ambient is usually acceptable for the parent compound.[1] Store nitro-derivatives at 2–8°C.

-

Container: Amber glass.[1] Reason: N-oxides can undergo photo-rearrangement (Meisenheimer rearrangement) under UV light.[1]

PPE & Exposure Control

-

Gloves:

-

Respiratory: N95/P2 dust mask is minimum for solid weighing.[1] Use a fume hood for all operations to prevent inhalation of dusts which are potent respiratory irritants (H335).[1]

Validated Experimental Protocol: Safe Synthesis via UHP

Context: The traditional oxidation using 30%

The Protocol (Self-Validating System)

Reaction: Pyridine + UHP + Phthalic Anhydride

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (magnetic stirring fails if urea precipitates) and a thermometer.[1]

-

Charge: Add Urea Hydrogen Peroxide (UHP) (1.1 equiv) and the Pyridine derivative (1.0 equiv) in Acetonitrile or Methanol.

-

Cooling: Cool to 0°C. Critical: The reaction is exothermic.[1]

-

Activation: Add Phthalic Anhydride (1.1 equiv) portion-wise over 30 minutes.

-

Validation Check: Monitor internal temp.[1] If temp rises >5°C during addition, stop and increase cooling.

-

-

Reaction: Allow to warm to Room Temp (25°C) and stir for 12 hours.

-

Quench (Safety Stop): Test for peroxides using starch-iodide paper. If positive, quench with saturated Sodium Thiosulfate (

). -

Workup: Filter off the solid phthalic acid/urea byproducts. Concentrate filtrate.[1]

Synthesis Safety Workflow

Caption: Logic flow for UHP-mediated N-oxidation ensuring thermal control and peroxide elimination.

Emergency Response

-

Skin Contact: Wash immediately with soap and water.[1] Do not use ethanol/solvents (increases absorption).[1]

-

Eye Contact: Rinse for 15 minutes.[1] N-oxides are basic; prolonged contact causes corneal clouding.[1]

-

Spill (Solid): Do not sweep (dust hazard).[1] Wet with water and absorb with vermiculite.[1]

-

Fire: Use water spray, alcohol-resistant foam, or dry chemical.[1] Warning: Burning releases toxic Nitrogen Oxides (

).[1]

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Pyridine N-oxide. Merck KGaA.[1] Link

-

European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Pyridine. ECHA.[1][3][4][5] Link

-

Sperry, J. B., & Wright, D. L. (2005).[1] The application of urea–hydrogen peroxide (UHP) in the oxidation of pyridines. Tetrahedron Letters. Link

-

Andreozzi, R., et al. (2017).[1] Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Organic Process Research & Development. Link

-

Musuc, A. M., et al. (2010).[1] A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitropyridine. University of Bucharest.[1] Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methylpyridine 1-Oxide: Emphasis on Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylpyridine 1-Oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a key intermediate in the synthesis of novel therapeutic agents and functional materials. An in-depth understanding of its physicochemical properties, particularly its melting point and thermal decomposition profile, is paramount for its safe handling, process optimization, and the rational design of synthetic routes. This technical guide provides a comprehensive analysis of these properties. While a definitive experimental melting point is not widely reported in the scientific literature, indicating its likely liquid state at ambient temperatures, this guide will delve into the theoretical considerations and analytical approaches to its thermal behavior. We will explore the anticipated thermal decomposition pathways based on the established chemistry of pyridine N-oxides and the electronic influence of the chloro and methyl substituents. Furthermore, this guide will present robust, step-by-step experimental protocols for the determination of these critical parameters, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of 5-Chloro-2-methylpyridine 1-Oxide

5-Chloro-2-methylpyridine 1-Oxide, also known by its alternative nomenclature 2-Chloro-5-methylpyridine 1-Oxide and CAS Number 20173-49-3, is a substituted pyridine N-oxide that has emerged as a valuable building block in organic synthesis.[1][2][3][4] The pyridine N-oxide moiety is a unique functional group that modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry. The presence of both a chloro and a methyl group on the pyridine ring provides multiple sites for further functionalization, making it a versatile precursor for a diverse range of more complex molecules. Its application spans the synthesis of pharmaceutical ingredients and agrochemicals.[1] A thorough characterization of its physical and chemical properties is a prerequisite for its effective and safe utilization in any research and development setting.

Physicochemical Properties: A Data-Driven Overview

A survey of available chemical databases and supplier information reveals key physicochemical properties of 5-Chloro-2-methylpyridine 1-Oxide. However, it is crucial to note the conspicuous absence of a reported melting point, with several sources describing the compound as a colorless to pale yellow liquid at room temperature.[1] This strongly suggests that its melting point is below ambient temperature.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1][3][5] |

| Molecular Weight | 143.57 g/mol | [3][5] |

| CAS Number | 20173-49-3 | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 320.166 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.229 g/cm³ (Predicted) | [6] |

| Flash Point | 147.431 °C (Predicted) | [1] |

| Melting Point | Not Available (N/A) | [1] |

Thermal Stability and Decomposition: A Mechanistic Perspective

The decomposition of pyridine N-oxides can proceed through several pathways, often initiated by the homolytic or heterolytic cleavage of the N-O bond. The presence of substituents on the pyridine ring significantly influences the decomposition temperature and the nature of the resulting products.

Expected Decomposition Pathways:

-

Deoxygenation: The primary decomposition pathway for many pyridine N-oxides is the loss of the oxygen atom to yield the corresponding pyridine. In this case, the formation of 2-chloro-5-methylpyridine would be a major decomposition product.

-

Ring Opening and Fragmentation: At higher temperatures, fragmentation of the pyridine ring can occur, leading to the formation of smaller, volatile molecules. The presence of the chloro and methyl groups will influence the fragmentation pattern.

-

Rearrangement Reactions: Intramolecular rearrangement reactions are also possible, potentially leading to the formation of substituted phenols or other aromatic compounds, although this is generally a less favored pathway for simple substituted pyridine N-oxides.

The chloro substituent, being an electron-withdrawing group, may influence the stability of the N-O bond. Conversely, the methyl group is weakly electron-donating. The interplay of these electronic effects, along with their positions on the ring, will ultimately determine the precise decomposition temperature and product distribution.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the melting point and thermal decomposition of 5-Chloro-2-methylpyridine 1-Oxide, the following experimental protocols are recommended.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A melting transition is observed as an endothermic peak on the DSC thermogram, providing a precise melting point.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of 5-Chloro-2-methylpyridine 1-Oxide into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to volatilization.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for instance, -50 °C, to ensure the sample is in a solid state.

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature well above the expected melting point (e.g., 50 °C).

-

Hold at the final temperature for a few minutes.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: The onset temperature of the endothermic peak in the first heating cycle is taken as the melting point. A second heating cycle can be performed to check for any changes in the material's thermal behavior after the initial melt.

Evaluation of Thermal Decomposition by Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the onset temperature of decomposition, the number of decomposition steps, and the mass loss associated with each step.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Chloro-2-methylpyridine 1-Oxide into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at ambient temperature.

-

Ramp the temperature at a controlled rate, typically 10-20 °C/min, to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: The TGA thermogram will show a plot of mass versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition for each step.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the molecular structure and the experimental workflow for thermal analysis.

Caption: A flowchart illustrating the key steps in the experimental determination of melting point and thermal decomposition.

Conclusion and Future Outlook

This technical guide has synthesized the available information on the melting point and thermal decomposition of 5-Chloro-2-methylpyridine 1-Oxide. While a precise experimental melting point remains to be widely reported, evidence suggests it is a liquid at ambient conditions. The thermal decomposition is anticipated to proceed via deoxygenation and ring fragmentation, influenced by the electronic effects of the chloro and methyl substituents. The provided experimental protocols for DSC and TGA offer a robust framework for researchers to determine these critical parameters with high accuracy.

Future work should focus on the experimental determination of these properties and a detailed analysis of the decomposition products, for instance, by coupling TGA with mass spectrometry (TGA-MS). Such studies will not only provide valuable data for the safe and efficient use of this important synthetic intermediate but also contribute to a deeper understanding of the structure-property relationships in substituted pyridine N-oxides.

References

-

Chemsrc. (2025, August 25). 2-CHLORO-5-METHYLPYRIDINE 1-OXIDE | CAS#:20173-49-3. Retrieved from [Link]

-

LookChem. (n.d.). Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-1-ium-1-olate. Retrieved from [Link]

- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

- Dissertation. (n.d.).

-

Pharmaffiliates. (n.d.). CAS No : 20173-49-3 | Product Name : 2-Chloro-5-methylpyridine 1-oxide. Retrieved from [Link]

Sources

- 1. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]

- 2. PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | 20173-49-3 [chemicalbook.com]

- 3. 2-Chloro-5-methylpyridin-1-ium-1-olate | C6H6ClNO | CID 13431623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Chloro-5-methylpyridine 1-oxide | CymitQuimica [cymitquimica.com]

- 6. 2-CHLORO-5-METHYLPYRIDINE 1-OXIDE | CAS#:20173-49-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Electronic Properties of 5-Chloro Substituted Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 5-chloro substituted pyridine N-oxides. These heterocyclic compounds are of significant interest in medicinal chemistry and organic synthesis due to the unique interplay of the electron-withdrawing chloro group and the dual electronic nature of the N-oxide functionality. This document delves into the synthesis, spectroscopic characterization, and reactivity of these molecules, offering insights into the causality behind their chemical behavior. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to equip researchers and drug development professionals with the knowledge to effectively utilize this important chemical scaffold.

Introduction: The Strategic Importance of 5-Chloro Substituted Pyridine N-Oxides

Pyridine N-oxides are a class of aromatic heterocyclic compounds that have garnered considerable attention as versatile intermediates in organic synthesis and as key structural motifs in pharmacologically active molecules.[1][2] The introduction of an N-oxide moiety to the pyridine ring profoundly alters its electronic landscape, enhancing its reactivity towards both electrophiles and nucleophiles.[3] When further functionalized with a chloro-substituent at the 5-position, the resulting 5-chloro substituted pyridine N-oxides exhibit a nuanced electronic profile that is of significant strategic importance in the design and synthesis of novel compounds, particularly in the realm of drug discovery.[4][5]

The N-oxide group acts as a strong π-donor through resonance, increasing electron density at the 2-, 4-, and 6-positions, while simultaneously acting as a σ-acceptor due to the high electronegativity of the oxygen atom. This dual nature activates the pyridine ring for a variety of chemical transformations. The presence of a chloro-substituent, an electron-withdrawing group, further modulates the electron distribution and reactivity of the ring system. Understanding the electronic properties of 5-chloro substituted pyridine N-oxides is therefore crucial for predicting their reactivity and for the rational design of synthetic pathways and new molecular entities.

Synthesis of 5-Chloro Substituted Pyridine N-Oxides: A Practical Approach

The most common and straightforward method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative.[6] Various oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid being the most frequently used.[7][8]

General Experimental Protocol for N-Oxidation

The following protocol outlines a general procedure for the synthesis of 5-chloro-pyridine N-oxide from 3-chloropyridine. This method is adapted from established procedures for the N-oxidation of substituted pyridines.[7]

Materials:

-

3-Chloropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-chloropyridine (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-chloro-pyridine N-oxide.

Spectroscopic and Physicochemical Properties

NMR Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for the structural characterization of pyridine N-oxides. The chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the substituents. For 5-chloro-pyridine N-oxide, the electron-withdrawing nature of the chloro group and the N-oxide functionality will influence the chemical shifts.

Predicted 1H and 13C NMR Data for 5-Chloro-pyridine N-oxide:

Based on the analysis of related compounds such as 2-chloropyridine N-oxide, the following table provides predicted and comparative NMR data.[9]

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Pyridine N-oxide | 8.26 (m, 2H), 7.36 (m, 3H) | 138.5, 125.5, 125.3 |

| 2-Chloropyridine N-oxide | 8.41 (m, 1H), 7.57 (m, 1H), 7.30 (m, 2H) | 141.5, 140.3, 126.9, 126.0, 123.8 |

| 5-Chloro-pyridine N-oxide (Predicted) | H2/H6: ~8.1-8.3, H3: ~7.2-7.4, H4: ~7.1-7.3 | C2/C6: ~139-141, C3: ~126-128, C4: ~124-126, C5: ~130-132 |

Infrared (IR) Spectroscopy

The IR spectrum of 5-chloro-pyridine N-oxide will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the N-O bond. The N-O stretching vibration is particularly diagnostic and typically appears in the range of 1200-1300 cm-1. The position of this band is sensitive to the electronic nature of the substituents on the pyridine ring.

Characteristic IR Absorption Bands:

| Vibration | Expected Wavenumber (cm-1) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=C and C=N stretching | 1400 - 1600 |

| N-O stretching | 1200 - 1300 |

| C-Cl stretching | 700 - 850 |

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of 5-chloro-pyridine N-oxide. These calculations can predict molecular geometry, atomic charges, and molecular orbital energies, which are fundamental to understanding its reactivity. A computational study on the related 5-chloro-2-hydroxypyridine using the B3LYP/6-311++G(d,p) basis set provides a framework for understanding the influence of the 5-chloro substituent.[10]

Predicted Electronic Properties from Computational Studies:

| Property | Predicted Value/Observation |

| Dipole Moment | Expected to be significant due to the polar N-O bond and the C-Cl bond. |

| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be indicative of its chemical reactivity and electronic transitions.[11] |

| Molecular Electrostatic Potential (MEP) | The MEP surface will show regions of negative potential around the N-oxide oxygen, indicating its nucleophilic character, and positive potential on the ring protons. |

Reactivity and Mechanistic Considerations

The electronic properties of 5-chloro substituted pyridine N-oxides dictate their reactivity in various chemical transformations. The interplay between the N-oxide and the 5-chloro substituent leads to a unique reactivity profile.

Electrophilic Substitution

The N-oxide group, through its π-donating ability, activates the pyridine ring towards electrophilic attack, primarily at the 2- and 4-positions.[11] The 5-chloro substituent, being deactivating and meta-directing, will influence the regioselectivity of these reactions. Nitration, for instance, is expected to occur at the 4-position, as this position is activated by the N-oxide and less sterically hindered.

Applications in Drug Development and Organic Synthesis

5-Chloro substituted pyridine N-oxides are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to functionalize the pyridine ring in a controlled manner. The N-oxide can be readily removed by deoxygenation using reagents like PCl3 or PPh3, providing access to the corresponding substituted pyridines. [6] The 5-chloropyridine scaffold is present in numerous pharmaceutical agents, and the N-oxide serves as a key intermediate in their synthesis. For example, related chloro-substituted pyridine derivatives are precursors to compounds with applications in agriculture and pharmaceuticals. [4][5]The ability to introduce various substituents onto the ring via the activated N-oxide intermediate makes this class of compounds highly valuable for generating libraries of new chemical entities for drug screening.

Conclusion

5-Chloro substituted pyridine N-oxides possess a unique and tunable electronic profile that makes them highly valuable in modern organic and medicinal chemistry. The interplay of the electron-donating N-oxide and the electron-withdrawing chloro group activates the pyridine ring for a diverse range of chemical transformations. This guide has provided a comprehensive overview of their synthesis, spectroscopic properties, and reactivity, underpinned by an understanding of their electronic structure. For researchers and drug development professionals, a thorough grasp of these principles is essential for the effective utilization of this important class of heterocyclic compounds in the design and synthesis of novel and impactful molecules.

References

- Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (n.d.).

- N-oxidation of Pyridine Derivatives - Supporting Inform

- Cas 20173-49-3, PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem. (n.d.).

- Quantum chemical computations on structural elucidation, homo-lumo and NLO analysis of 5-chloro-2-hydroxypyridine. (2018). ijesit.

- Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram. (n.d.).

- Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.).

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013).

- CN115160220A - Synthesis process of pyridine-N-oxide. (n.d.).

- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015).

- Recent trends in the chemistry of pyridine N-oxides. (n.d.).

- Electronic Spectra and Electronic Structures of Some Basic Heterocyclic N-Oxides. (n.d.).

- synthesis, growth, structural, spectral, thermal and dielectric studies of a new organic salt crystal:2- amino - 5- - chloropyridinium pyridine. (2015).

- Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018).

- (PDF) 2-Chloro-5-(chloromethyl)pyridine. (n.d.).

- A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Chloro-4-nitropyridine N-oxide and a Closely Rel

- 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simul

- Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. (1995). PubMed.

- 2-Amino-5-chloropyridine: An In-Depth Explor

- pyridine-n-oxide. (n.d.). Organic Syntheses Procedure.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024).

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.).

- Pyridine N-oxides as coformers in the development of drug cocrystals. (n.d.). RSC Publishing.

- Pyridine N-oxide 95 694-59-7. (n.d.).

- Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal.

- Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties. (2023).

- Pyridine N-Oxide | C5H5NO | CID 12753. (n.d.). PubChem.

- A Computational and Spectroscopic Study of the Electronic Structure of V 2 O 5 -Based Cathode Materials. (2021).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. ijesit.com [ijesit.com]

- 11. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

Harnessing the Potential of 5-Chloro-2-methylpyridine 1-Oxide in Modern Drug Discovery

An In-depth Technical Guide for Researchers

This guide provides an in-depth exploration of 5-Chloro-2-methylpyridine 1-Oxide, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its synthesis, unique chemical reactivity, and strategic applications in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of this versatile scaffold.

The Strategic Advantage of Pyridine N-Oxides in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold found in numerous FDA-approved drugs and natural products, including vitamins and alkaloids.[1] The transformation of a pyridine to its corresponding N-oxide is a powerful, yet simple, chemical modification that dramatically alters its physicochemical and pharmacological properties. The N-oxide functionality introduces a highly polar N⁺-O⁻ bond, which can form strong hydrogen bonds.[2] This often leads to increased aqueous solubility, a critical parameter for drug candidates.[2]

Furthermore, the N-oxide group can serve as a bioisostere for other functional groups, modulate the electronic properties of the pyridine ring, and influence the metabolic profile of a drug. In some contexts, particularly in oncology, heteroaromatic N-oxides are developed as hypoxia-activated prodrugs, which are enzymatically reduced to their active forms in the low-oxygen environment of tumors.[2] 5-Chloro-2-methylpyridine 1-Oxide emerges from this class as a particularly useful and versatile intermediate, offering multiple reaction sites for further molecular elaboration.

Core Physicochemical and Structural Properties

5-Chloro-2-methylpyridine 1-Oxide is a stable, solid compound at room temperature.[3] Its key properties are summarized below, providing a foundational dataset for its use in synthesis planning and experimental design.

| Property | Value | Source |

| CAS Number | 52313-58-3 | [4] |

| Molecular Formula | C₆H₆ClNO | [4][5] |

| Molecular Weight | 143.57 g/mol | [4][5] |

| IUPAC Name | 5-chloro-2-methylpyridine 1-oxide | [4] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3][4] |

| Storage | Refrigerator | [3] |

Synthesis and Chemical Reactivity: A Chemist's Perspective

The true utility of 5-Chloro-2-methylpyridine 1-Oxide lies in its predictable and exploitable reactivity, which allows for the strategic introduction of additional functional groups.

Synthesis Pathway

The synthesis of 5-Chloro-2-methylpyridine 1-Oxide is typically achieved through the direct N-oxidation of its parent heterocycle, 5-chloro-2-methylpyridine. This transformation is commonly carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The starting material, 5-chloro-2-methylpyridine, can be synthesized via several routes, including the chlorination of 3-methylpyridine 1-oxide with reagents like phosphorus oxychloride (POCl₃) or through diazotization of 2-amino-5-methylpyridine.[6][7][8]

The diagram below illustrates the general synthetic logic for accessing this key intermediate.

Caption: Synthetic routes to 5-Chloro-2-methylpyridine 1-Oxide.

Activating Reactivity: Electrophilic Aromatic Substitution

The N-oxide group significantly alters the electronic landscape of the pyridine ring. It acts as an electron-donating group via resonance, enriching the C2 and C4 positions with electron density, while also being a strong electron-withdrawing group inductively. This dual nature makes the ring susceptible to electrophilic substitution, particularly at the C4 position. A prime example of this enhanced reactivity is the nitration of the ring, a difficult reaction on the parent pyridine but readily achievable on the N-oxide.

A key transformation leveraging this reactivity is the synthesis of 2-chloro-5-methyl-4-nitropyridine-1-oxide, a valuable intermediate for introducing an amine handle for further derivatization.

Field-Proven Protocol: Nitration of 5-Chloro-2-methylpyridine 1-Oxide

This protocol is adapted from established procedures for the nitration of pyridine N-oxides.[9]

Objective: To synthesize 2-chloro-5-methyl-4-nitropyridine-1-oxide.

Materials:

-

5-Chloro-2-methylpyridine 1-oxide

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice water

-

Sodium carbonate solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer and heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Prepare the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to cool.

-

Substrate Addition: Slowly and portion-wise, add 5-chloro-2-methylpyridine-1-oxide to the cooled nitrating mixture. Maintain the temperature of the reaction mixture during the addition.

-

Reaction: Once the addition is complete, slowly warm the mixture to 100 °C and stir for approximately 2 hours.[9] Monitor the reaction progress using a suitable technique like TLC or LC-MS.

-

Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it over a large volume of ice water with vigorous stirring.

-

Neutralization and Precipitation: Adjust the pH of the aqueous solution to 2-3 by the slow addition of a sodium carbonate solution.[9] A yellow solid should precipitate.

-

Isolation: Collect the solid product by filtration and wash it with cold ice water.

-

Extraction: Combine the filtrates and extract them multiple times with hot chloroform.[9]

-

Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the final product, 2-chloro-5-methyl-4-nitropyridine-1-oxide.[9]

The following diagram visualizes this critical experimental workflow.

Caption: Workflow for the synthesis of a key nitro-intermediate.

Role in Drug Discovery and Development